![molecular formula C18H14F2N4OS B10964698 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964698.png)

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

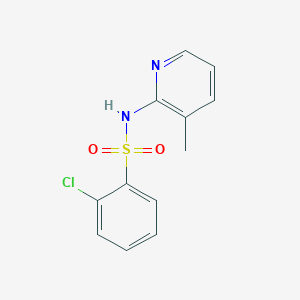

2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin ist eine komplexe heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und pharmazeutischen Forschung großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, zu denen ein Benzothienoring gehört, der mit einem Triazolopyrimidin-Rest verschmolzen ist, sowie eine Difluormethoxyphenylgruppe. Diese Strukturelemente tragen zu ihren vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Vorbereitungsmethoden

Die Synthese von 2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin erfolgt typischerweise über mehrstufige Syntheserouten. Eine gängige Methode beinhaltet die Kondensation von Ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylcarbamaten mit Aryl-Säurehydraziden unter Mikrowellenbestrahlung . Dieses Verfahren ist effizient und liefert hohe Ausbeuten an dem gewünschten Produkt. Industrielle Produktionsmethoden können ähnliche Syntheserouten umfassen, die jedoch für die Großproduktion optimiert sind, um Kosteneffizienz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Difluormethoxyphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion zu entsprechenden Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung hat sich als möglicher Inhibitor verschiedener Enzyme und Rezeptoren erwiesen, was sie zu einem wertvollen Werkzeug in biochemischen Studien macht.

Medizin: Es wurde auf seine Antikrebs-, antimikrobiellen und antiviralen Eigenschaften untersucht Seine Fähigkeit, CDK2 (Cyclin-abhängige Kinase 2) zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie.

Industrie: Die einzigartigen strukturellen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer biologisch aktiver Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. So wird seine Hemmung von CDK2 durch die Bindung an die aktive Stelle des Enzyms erreicht, wodurch die Phosphorylierung von Zielproteinen verhindert wird, die für den Zellzyklusfortschritt notwendig sind . Dies führt zu einem Zellzyklusarrest und Apoptose in Krebszellen. Die Verbindung kann auch mit anderen molekularen Signalwegen interagieren und so zu ihren vielfältigen biologischen Aktivitäten beitragen.

Wirkmechanismus

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, its inhibition of CDK2 is achieved through binding to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen weisen ebenfalls eine CDK2-hemmende Aktivität auf und wurden auf ihre Antikrebseigenschaften untersucht.

1,2,4-Triazolo[1,5-c]pyrimidin-Derivate: Diese Verbindungen wurden auf ihr Potenzial als Enzymhemmer und antimikrobielle Mittel untersucht.

Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinone: Diese Verbindungen teilen eine ähnliche Kernstruktur und wurden mit Hilfe von Mikrowellenverfahren synthetisiert.

Die Einzigartigkeit von 2-[4-(Difluormethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Difluormethoxyphenylgruppe, die zu seinen unterschiedlichen biologischen Aktivitäten und seinem therapeutischen Potenzial beitragen kann.

Eigenschaften

Molekularformel |

C18H14F2N4OS |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

4-[4-(difluoromethoxy)phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |

InChI |

InChI=1S/C18H14F2N4OS/c19-18(20)25-11-7-5-10(6-8-11)15-22-16-14-12-3-1-2-4-13(12)26-17(14)21-9-24(16)23-15/h5-9,18H,1-4H2 |

InChI-Schlüssel |

SWSZNEIPOLUTLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B10964627.png)

![N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964633.png)

![3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10964640.png)

![2-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964643.png)

![3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964658.png)

![4-(4-bromo-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964681.png)

![N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964682.png)

![5-(4-bromophenyl)-3-chloro-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964686.png)

![4-{(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964701.png)